(3-Hydroxy-azetidin-1-yl)-methanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
3-hydroxyazetidine-1-carbaldehyde |
InChI |
InChI=1S/C4H7NO2/c6-3-5-1-4(7)2-5/h3-4,7H,1-2H2 |
InChI Key |
BXLCENGNDVFRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy Azetidin 1 Yl Methanone and Analogues
Strategies for Azetidine (B1206935) Ring Construction
The inherent ring strain of the four-membered azetidine heterocycle presents both a challenge and an opportunity in its synthesis. rsc.orgresearchwithrutgers.com The development of efficient methods to construct this ring system is paramount for accessing a wide range of functionalized azetidine derivatives.
Overview of Cyclization Pathways
The most prevalent method for forming the azetidine ring is through intramolecular cyclization, where a nitrogen nucleophile displaces a leaving group on a suitable acyclic precursor. acs.org This approach, however, often competes with elimination reactions due to the strain of the forming four-membered ring. acs.org
Common strategies involve the cyclization of γ-amino alcohols or their derivatives. For instance, 1,3-amino alcohols can be converted to azetidines through the Mitsunobu reaction or by activation of the hydroxyl group as a sulfonate ester followed by intramolecular nucleophilic substitution.
Alternative cyclization pathways include:
[2+2] Cycloadditions: These reactions, particularly the aza-Paternò-Büchi reaction, offer a direct route to the azetidine core. researchgate.netrsc.org Recent advancements have utilized visible-light photoredox catalysis to promote these cycloadditions under mild conditions. rsc.org
Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines through various methods, including those mediated by transition metals or involving the rearrangement of in situ generated ammonium (B1175870) ylides. acs.orgepfl.ch
Ring Contraction of Larger Heterocycles: In some cases, larger rings like pyrrolidinones can undergo ring contraction to yield azetidine derivatives. organic-chemistry.org
A notable example is the synthesis of 3-hydroxyazetidine hydrochloride from t-butylamine and epichlorohydrin (B41342), which proceeds through a cyclization reaction followed by subsequent deprotection and salt formation. google.comchemicalbook.com Another method involves the reaction of benzylamine (B48309) with epichlorohydrin to form 1-benzyl-3-hydroxyazetidine, which is then debenzylated. google.com
Strain-Driven Synthesis of Four-Membered Heterocycles
The considerable ring strain in azetidines is a key factor influencing their reactivity and synthesis. rsc.orgresearchwithrutgers.com This strain can be harnessed as a driving force in certain synthetic strategies. For example, the ring-opening of highly strained bicyclic systems, such as azabicyclo[1.1.0]butanes, provides a modular approach to constructing functionalized azetidines. organic-chemistry.org The cleavage of the central C-N bond in these systems relieves ring strain and allows for the introduction of various substituents. organic-chemistry.org
The stability of the azetidine ring, while strained, is significantly greater than that of the three-membered aziridine ring, making azetidines more amenable to handling and subsequent functionalization. researchwithrutgers.com This balance of stability and reactivity makes them attractive intermediates in organic synthesis. rsc.orgresearchgate.net
Regioselective Introduction of the 3-Hydroxyl Moiety on Azetidine Rings
The precise placement of the hydroxyl group at the 3-position of the azetidine ring is crucial for the synthesis of (3-Hydroxy-azetidin-1-yl)-methanone. This is often achieved by starting with a precursor that already contains the hydroxyl group or a protected form of it.
One common strategy involves the use of epichlorohydrin as a starting material. The epoxide ring can be opened by a suitable amine, leading to a 1-substituted-3-chloro-2-propanol intermediate. Subsequent intramolecular cyclization under basic conditions affords the 3-hydroxyazetidine derivative. A specific example is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.org
Alternatively, the hydroxyl group can be introduced through the reduction of a corresponding ketone, an azetidin-3-one. However, the synthesis of azetidin-3-ones can be challenging.
In some approaches, the directing ability of the azetidine ring itself can be utilized for regioselective functionalization of attached aromatic rings, although this does not directly install the 3-hydroxyl group on the azetidine. lookchem.com The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines is also a key consideration, as it is highly dependent on the electronic and steric nature of the substituents. magtech.com.cn
Formation of the Azetidin-1-yl-methanone Amide Linkage
The final key step in the synthesis of the target compound is the formation of the amide bond between the nitrogen of the 3-hydroxyazetidine ring and a carbonyl group.
Conventional Amide Bond Formation Protocols
Standard peptide coupling reagents are widely employed for the formation of the azetidin-1-yl-methanone linkage. These reagents activate the carboxylic acid component, facilitating its reaction with the secondary amine of the 3-hydroxyazetidine.
Commonly used coupling agents include:
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. luxembourg-bio.comnih.gov The use of EDC with a catalytic amount of HOBt has been shown to be effective for amide bond formation with electron-deficient amines. nih.gov
Phosphonium and Uronium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also powerful activating agents for amide bond formation.
The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered substrates or sensitive functional groups. nih.gov For instance, in the coupling of α-hydroxy-β-amino acids, the formation of byproducts like homobislactones can be a significant issue, and the choice of a strong activation method without the addition of a base can be crucial. nih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be achieved by employing substituted starting materials or by functionalizing the core structure after its formation.
For example, substituted 3-hydroxyazetidine rings can be prepared by using appropriately substituted epichlorohydrins or amines in the initial cyclization step. nih.gov Similarly, a wide variety of substituted this compound derivatives can be accessed by coupling the 3-hydroxyazetidine core with a diverse range of carboxylic acids. For instance, the synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions has been reported. rsc.org
The development of novel azetidine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these scaffolds are explored for their potential as therapeutic agents. nih.gov
Compound Names
| Compound Name |
| This compound |
| 1-Benzyl-3-hydroxyazetidine |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| 1-hydroxybenzotriazole (HOBt) |
| 1-hydroxy-7-azabenzotriazole (HOAt) |
| 3-hydroxyazetidine hydrochloride |
| Epichlorohydrin |
| t-Butylamine |
| Benzylamine |
| Azetidin-3-one |
| Azabicyclo[1.1.0]butane |
| Pyrrolidinone |
| Aziridine |
| cis-3,4-epoxy amines |
Synthetic Methodologies for this compound: A Comparative Analysis
The table below provides a comparative overview of selected synthetic methods discussed in this article, highlighting their key features and reported yields where available.
| Method | Key Advantage | Reported Yield (%) | Reference |
| Azetidine Ring Construction | |||
| Ti(IV)-Grignard Coupling | High diastereoselectivity | 62-94 | smolecule.com |
| Strain-Release Homologation | Mild conditions, chirality transfer | 29-90 | smolecule.com |
| Visible-Light-Mediated aza Paternò–Büchi | High yields | 76-90 | smolecule.com |
| Dieckmann Cyclization | High yield for specific precursors | 89 | smolecule.com |
| La(OTf)3-catalyzed aminolysis of epoxy amines | High yields with functional group tolerance | High | nih.govfrontiersin.org |
| Amide Bond Formation | |||
| EDC/HOBt Coupling | Widely applicable, good for electron-deficient amines | Good to excellent | nih.gov |
| EDC/HOAt Coupling | Strong activation, can minimize side reactions | - | nih.gov |
Incorporation of Nitrogen-Containing Heterocycles (e.g., piperidine (B6355638), pyrrolidine)
The introduction of additional nitrogen-containing heterocycles, such as piperidine and pyrrolidine, can significantly influence the physicochemical properties and biological activity of the parent compound. The synthesis of such analogues typically involves the formation of an amide bond between the 3-hydroxyazetidine core and a carboxylic acid derivative of the desired heterocycle.
Standard amide coupling protocols are commonly employed for this purpose. These methods often utilize coupling reagents to activate the carboxylic acid, facilitating its reaction with the secondary amine of the 3-hydroxyazetidine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) at room temperature.
| Starting Material 1 | Starting Material 2 | Coupling Reagents | Product |
| 3-Hydroxyazetidine | 1-Methylpiperidine-3-carboxylic acid | EDC, HOBt | (3-Hydroxyazetidin-1-yl)(1-methylpiperidin-3-yl)methanone |
| 3-Hydroxyazetidine | N-Boc-pyrrolidine-3-carboxylic acid | HATU, DIPEA | N-Boc-(3-Hydroxyazetidin-1-yl)(pyrrolidin-3-yl)methanone |
This table represents a generalized synthetic approach.
Introduction of Halogenated Moieties (e.g., trifluoromethyl, fluorophenyl)
The incorporation of halogen atoms, particularly fluorine and trifluoromethyl groups, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The synthesis of halogenated analogues of this compound can be achieved by coupling 3-hydroxyazetidine with a halogen-containing carboxylic acid or by introducing the halogenated moiety at a later stage.
For the synthesis of trifluoromethyl-containing analogues, methods such as the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl chloroformate can provide access to trifluoromethyl-substituted azetidines. nih.gov These can then be further functionalized. A more direct approach involves the amide coupling of 3-hydroxyazetidine with a carboxylic acid bearing a trifluoromethyl group. For example, the synthesis of 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide has been reported, which involves the reaction of 3-[3-(trifluoromethyl)phenoxy]azetidine (B1352677) with nitrourea. google.comchiralen.comnih.gov
The introduction of a fluorophenyl group can be accomplished by reacting 3-hydroxyazetidine with a fluorinated benzoic acid derivative. For instance, the synthesis of (3-(Azetidin-1-ylmethyl)phenyl)(3-fluorophenyl)methanone (CAS No. 898771-65-8) suggests the feasibility of incorporating fluorophenyl moieties into structures containing an azetidine ring. bldpharm.com The general amide coupling conditions described previously would be applicable here.
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Example |
| 3-Hydroxyazetidine | 4-(Trifluoromethyl)benzoic acid | Amide Coupling | (3-Hydroxyazetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
| 3-Hydroxyazetidine | 4-Fluorobenzoic acid | Amide Coupling | (3-Hydroxyazetidin-1-yl)(4-fluorophenyl)methanone |
This table illustrates potential synthetic routes to halogenated analogues.
Benzofuran (B130515) and Imidazo[1,2-a]pyridine-Containing Analogues
Benzofuran and imidazo[1,2-a]pyridine (B132010) scaffolds are present in numerous biologically active compounds. The synthesis of analogues of this compound containing these heterocyclic systems generally follows the established amide coupling strategy. The key precursors are the corresponding benzofuran- or imidazo[1,2-a]pyridine-carboxylic acids.
The synthesis of benzofuran-2-carboxylic acid derivatives is well-documented and can be achieved through various methods, including the reaction of salicylaldehydes with haloacetates followed by cyclization. nih.gov Once the benzofuran carboxylic acid is obtained, it can be coupled with 3-hydroxyazetidine using standard peptide coupling reagents. nih.gov
Similarly, imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives are accessible through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, or by the cyclization of 2-aminopyridines with α-haloketones followed by oxidation and hydrolysis. epa.govnih.gov These carboxylic acids can then be activated and reacted with 3-hydroxyazetidine to yield the desired analogues.
| Heterocyclic Precursor | Coupling Partner | General Method | Potential Product |
| Benzofuran-2-carboxylic acid | 3-Hydroxyazetidine | Amide Coupling | (Benzofuran-2-yl)(3-hydroxyazetidin-1-yl)methanone |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | 3-Hydroxyazetidine | Amide Coupling | (3-Hydroxyazetidin-1-yl)(imidazo[1,2-a]pyridin-3-yl)methanone |
This table outlines the general strategy for incorporating benzofuran and imidazo[1,2-a]pyridine moieties.
Expedited Synthetic Techniques
To accelerate the discovery and optimization of lead compounds, rapid and efficient synthetic methods are highly desirable. Microwave-assisted synthesis has emerged as a powerful tool in this regard.
Microwave-Assisted Synthetic Approaches
Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. nih.govrsc.org The direct amidation of carboxylic acids with amines is a reaction that can be effectively promoted by microwave energy. nih.gov
The synthesis of this compound and its analogues can be expedited using microwave-assisted amide coupling reactions. The reactants, including 3-hydroxyazetidine, the desired carboxylic acid, and a suitable coupling agent or catalyst, are subjected to microwave irradiation in a sealed vessel. This technique can be particularly beneficial for high-throughput synthesis of compound libraries for screening purposes. For example, the synthesis of furan-2-carboxamides has been successfully achieved using microwave-assisted methods, suggesting the applicability of this technology to the synthesis of the target compounds. rsc.org
Stereochemical Control in the Synthesis of Chiral this compound Systems
The 3-hydroxyazetidine moiety contains a stereocenter at the C3 position, and the biological activity of the resulting compounds can be highly dependent on the stereochemistry. Therefore, controlling the stereochemistry during the synthesis is of paramount importance.
Stereoselective synthesis of chiral this compound systems can be achieved through several strategies. One common approach is to start with a chiral precursor. For instance, chiral 3-hydroxyazetidine can be prepared from readily available chiral starting materials such as amino acids or through enzymatic resolution. nih.gov The subsequent amide coupling reaction with an achiral carboxylic acid would then yield the desired enantiomerically pure product.
Alternatively, asymmetric synthesis can be employed. This may involve the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the formation of the azetidine ring or during a functionalization step. For example, gold-catalyzed intermolecular oxidation of alkynes has been used for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which can then be reduced to the corresponding 3-hydroxyazetidines. nih.gov Schreiber's palladium-catalyzed C(sp³)–H arylation using an 8-aminoquinoline (B160924) directing group has been shown to achieve cis-selective functionalization of azetidines with high diastereoselectivity. smolecule.com
Furthermore, the stereochemistry of the substituent being introduced can also be controlled. For example, when coupling with a chiral carboxylic acid, the resulting product will be a mixture of diastereomers, which may be separable by chromatography. The choice of coupling reagents and reaction conditions can sometimes influence the diastereomeric ratio.
| Strategy | Description | Example |
| Chiral Pool Synthesis | Use of an enantiomerically pure starting material, such as a chiral 3-hydroxyazetidine derivative. | Synthesis starting from a commercially available chiral 3-hydroxyazetidine hydrochloride. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity in a key bond-forming step. | Gold-catalyzed cyclization of N-propargylsulfonamides to form chiral azetidin-3-ones. nih.gov |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. | Use of a chiral sulfinamide auxiliary to prepare chiral N-propargylsulfonamides. nih.gov |
This table summarizes key strategies for stereochemical control.
Chemical Reactivity and Mechanistic Studies of 3 Hydroxy Azetidin 1 Yl Methanone Scaffolds
Intrinsic Reactivity of the Azetidine (B1206935) Ring System
The chemical behavior of azetidines is fundamentally influenced by the inherent strain within the four-membered ring. This strain dictates the facility with which the ring undergoes various transformations.
Ring Strain and Its Influence on Reactivity
Azetidines possess a considerable ring strain of approximately 25.4 kcal mol⁻¹, a value intermediate between the highly strained and reactive aziridines (27.7 kcal mol⁻¹) and the more stable, less reactive pyrrolidines (5.4 kcal mol⁻¹). rsc.org This inherent strain makes the σ-N–C bonds susceptible to cleavage, providing a pathway for functionalization. rsc.org The reactivity of the azetidine ring is significantly greater than that of its carbocyclic analog, cyclobutane, due to the presence of the nitrogen atom. rsc.org While the ring is strained, it is notably more stable than aziridines, allowing for easier handling and the application of a wider range of reaction conditions. rsc.orgresearchwithrutgers.com This balance of stability and reactivity is a key feature that makes azetidines attractive building blocks in synthesis. rsc.orgresearchwithrutgers.com The strain energy within the ring is believed to accelerate the rates of reactions that lead to ring alteration. wikipedia.org
Ring-Opening and Ring-Expansion Transformations
The strain within the azetidine ring makes it susceptible to both ring-opening and ring-expansion reactions, which are powerful methods for creating more complex molecular architectures.
Ring-Opening Reactions: Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net These reactions often require activation by a Lewis acid or conversion of the azetidine to a quaternary ammonium (B1175870) salt to proceed efficiently. magtech.com.cn The regioselectivity of the ring-opening is heavily influenced by the electronic effects of substituents on the ring. magtech.com.cn For instance, in unsymmetrical azetidines, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that bears an electron-withdrawing group, such as an aryl, alkenyl, cyano, or carboxylate group. magtech.com.cn This is because these groups can stabilize the transition state or intermediate formed during the C-N bond cleavage. magtech.com.cn Conversely, sterically bulky or highly reactive nucleophiles often attack the less substituted carbon atom adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cn A variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, have been successfully employed in azetidine ring-opening reactions. magtech.com.cnbeilstein-journals.org
Ring-Expansion Reactions: Azetidines can also undergo ring-expansion reactions to form larger heterocyclic systems. researchgate.net For example, a [3+1] ring expansion of methylene (B1212753) aziridines using a rhodium-bound carbene has been shown to produce highly substituted methylene azetidines. nih.gov This process is thought to occur through an ylide-type mechanism, where the strain of the initial ring facilitates a ring-opening/ring-closing cascade. nih.gov Another example involves the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through the protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org
Transformations Involving the Hydroxyl Group at Position 3
The hydroxyl group at the 3-position of the azetidine ring in (3-Hydroxy-azetidin-1-yl)-methanone provides a versatile handle for further functionalization. cymitquimica.comnih.gov This functional group can undergo a variety of transformations, allowing for the introduction of diverse substituents and the modulation of the molecule's properties.
Common reactions of the hydroxyl group include:
Alkylation: The hydroxyl group can be alkylated to form ethers. For instance, tert-butyl 3-hydroxyazetidine-1-carboxylate has been shown to react with various benzyl (B1604629) halides in the presence of a base like potassium tert-butoxide to yield the corresponding ether derivatives. scintica.com
Acylation: The hydroxyl group can be acylated to form esters.
Mesylation and Tosylation: Conversion of the hydroxyl group to a good leaving group, such as a mesylate or tosylate, facilitates subsequent nucleophilic substitution reactions. nih.govgoogle.com For example, treatment of N-benzyl-3-hydroxyazetidine with methanesulfonyl chloride in the presence of triethylamine (B128534) generates the corresponding mesylate, which can then be displaced by various nucleophiles. google.com
Halogenation: The hydroxyl group can be replaced by a halogen atom. nih.gov
These transformations are crucial for building molecular complexity and for preparing derivatives with specific biological activities. The reactivity of the hydroxyl group is a key aspect of the chemistry of 3-hydroxyazetidine scaffolds. cymitquimica.com
Reactivity at the Methanone (B1245722) Carbonyl
The methanone carbonyl group attached to the azetidine nitrogen in this compound is an amide functionality. The reactivity of this carbonyl group is influenced by the electronic properties of the azetidine ring and any substituents on the carbonyl itself.
The nitrogen atom of an N-acyl azetidine is partially pyramidalized, and this, combined with the ring strain, affects the reactivity of the amide bond. rsc.org The carbonyl carbon is electrophilic and can be attacked by nucleophiles. However, the reactivity is generally lower than that of an acyl chloride or an anhydride.
Reactions at the methanone carbonyl can include:
Reduction: The carbonyl group can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride.
Nucleophilic Acyl Substitution: While less reactive than other carbonyl compounds, the amide can undergo nucleophilic acyl substitution, although this may require harsh conditions. bhu.ac.in
Hydrolysis: The amide bond can be cleaved by hydrolysis under acidic or basic conditions, which would lead to the formation of 3-hydroxyazetidine and the corresponding carboxylic acid.
Derivatization Reactions of the Azetidine-Methanone Core
The this compound core serves as a versatile scaffold for the synthesis of a wide array of derivatives. Derivatization can occur at the hydroxyl group, the methanone carbonyl, or through modification of the azetidine ring itself.
One common strategy involves the N-acylation of 3-hydroxyazetidine. youtube.com For example, the reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base yields N-Boc-3-hydroxyazetidine, a key intermediate for further synthesis. google.com This protected intermediate can then be subjected to various transformations at the hydroxyl group. scintica.com
Furthermore, the azetidine ring can be functionalized through C-H activation reactions. For instance, palladium-catalyzed C(sp³)–H arylation of N-TFA-protected azetidines has been reported, allowing for the introduction of aryl groups onto the ring. rsc.org
The combination of reactions at the different functional sites of the this compound scaffold allows for the generation of diverse libraries of compounds with potential applications in medicinal chemistry.
Strategic Applications in Organic Synthesis and Material Science
(3-Hydroxy-azetidin-1-yl)-methanone as a Versatile Building Block
This compound and its closely related analogues are recognized as crucial building blocks in the synthesis of more complex molecules. The presence of both a hydroxyl group and an amide functionality within a strained azetidine (B1206935) ring system allows for diverse chemical reactivity. This structure can undergo various transformations, such as oxidation of the hydroxyl group to a ketone, reduction to form diols, and substitution reactions to create esters or ethers.
The Boc-protected derivative, tert-butyl 3-hydroxy-3-(aminomethyl)azetidine-1-carboxylate, highlights the versatility of this scaffold. lookchem.com The Boc group provides stability to the amine functionality during various reaction conditions, while the hydroxyl group remains available for further functionalization. lookchem.com This makes such compounds valuable intermediates in medicinal chemistry for incorporation into larger, more complex drug candidates. lookchem.com The reactivity of the azetidine ring itself, often driven by strain-release, allows for ring-opening reactions or ring expansions, further broadening its synthetic utility.
The structural features of these azetidine derivatives contribute significantly to their application in creating advanced materials, including polymers. lookchem.com Their ability to be functionalized allows for the tuning of material properties. lookchem.com
| Compound Derivative | Key Features | Primary Application |
| 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | Azetidine ring with amino and hydroxyl groups. | Building block for complex molecules. |
| 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | Boc-protected amine and a hydroxyl group. lookchem.com | Intermediate in medicinal and materials chemistry. lookchem.com |
| This compound | Core structure with hydroxyl and amide functionalities. | Versatile synthetic intermediate. |
Development of Complex Polycyclic and Spirocyclic Frameworks
The unique three-dimensional structure of azetidines is increasingly exploited for the synthesis of complex polycyclic and spirocyclic frameworks, which are of significant interest in drug discovery. nih.govnih.gov Spirocycles, which contain two rings connected by a single common atom, are particularly valuable as bioisosteres for more common cyclic structures like piperidines. nih.govresearchgate.net
The synthesis of multifunctional spirocycles can be achieved from azetidinones, which are closely related to this compound, through a two-step process involving synthesis of the azetidinone followed by reduction to the azetidine. nih.gov This methodology has been successfully applied to create spirocyclic analogues of existing drugs. nih.gov For instance, incorporating a spirocyclic azetidine core into the structure of the anesthetic Bupivacaine resulted in analogues with increased activity and reduced toxicity. nih.gov
Furthermore, densely functionalized azetidine ring systems serve as precursors to a wide variety of fused, bridged, and spirocyclic systems. nih.gov Synthetic strategies such as ring-closing metathesis on N-allylated azetidines can produce fused eight-membered rings. nih.gov Other approaches involve intramolecular cyclizations and rearrangements to build intricate polycyclic skeletons. nih.gov For example, substrate-controlled [4+2] and [3+2] annulation reactions have been developed to create structurally diverse spiro multi-heterocyclic systems in good yields and with high diastereoselectivity. nih.gov
| Synthetic Strategy | Starting Material Type | Resulting Framework | Key Findings |
| Azetidinone synthesis and reduction | Cyclic carboxylic acids. nih.gov | Multifunctional spirocycles. nih.gov | Resulting spirocyclic drug analogues showed enhanced activity and lower toxicity. nih.gov |
| Ring-Closing Metathesis | N-allylated azetidines. nih.gov | Fused 8-membered rings. nih.gov | Provides access to unique bridged ring systems. nih.gov |
| [4+2] and [3+2] Annulations | Ninhydrin-derived adducts. nih.gov | Spiro multi-heterocyclic skeletons. nih.gov | Achieved high yields (up to 90%) and excellent diastereoselectivity (>25:1 dr). nih.gov |
| Thermal [2+2] Cycloaddition | Endocyclic alkenes and Graf isocyanate. researchgate.net | Spirocyclic β-lactams, reducible to 1-azaspiro[3.3]heptanes. researchgate.net | Validated as a method to produce bioisosteres of piperidine (B6355638). researchgate.net |
Precursors for Advanced Heterocyclic Compounds
The this compound scaffold is a valuable precursor for the synthesis of a wide array of more advanced heterocyclic compounds. Its inherent functionality allows for stepwise modifications and cyclization strategies to build larger and more complex ring systems.
The azetidine ring can act as a linchpin in diversity-oriented synthesis, enabling access to various heterocyclic frameworks. nih.gov For example, the nitrile group in derivatives like N-allyl-azetidine-carbonitriles can be reduced to a primary amine. acs.org This amine can then be engaged in further reactions, such as sulfonylation, followed by intramolecular cyclization to yield novel bicyclic systems. acs.org
Moreover, the β-lactam (2-azetidinone) ring, a core component of many antibiotics and a close relative of the title compound, serves as a template for creating novel therapeutic agents. A series of 3-substituted azetidin-2-ones have been designed as analogues of combretastatin (B1194345) A-4, a potent anticancer agent. nih.gov In these designs, the β-lactam scaffold replaces the ethylene (B1197577) bridge of the natural product, leading to compounds with significant antiproliferative activity against breast cancer cell lines. nih.gov These compounds were found to inhibit tubulin polymerization, demonstrating that the azetidine core can successfully mimic the structural and functional properties of other chemical motifs. nih.gov
The development of xanthine (B1682287) oxidase inhibitors for managing hyperuricemia has also utilized complex heterocyclic systems. nih.gov While not directly starting from this compound, the synthetic strategies employed highlight the importance of building complex heterocyclic frameworks, a process where versatile precursors like substituted azetidines play a crucial role. nih.gov
Scaffold Diversification and Library Generation
The azetidine core is a powerful tool for scaffold diversification and the generation of compound libraries for drug discovery. nih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore new chemical space, and azetidine-based scaffolds are well-suited for this purpose. nih.gov
Researchers have developed synthetic pathways to diversify densely functionalized azetidine rings into a wide range of fused, bridged, and spirocyclic systems. nih.gov These efforts are often guided by computational analysis to ensure that the resulting libraries possess drug-like physicochemical properties, particularly for challenging targets like the central nervous system (CNS). nih.govacs.org By measuring properties such as solubility, protein binding, and permeability for representative library members, synthetic pathways can be prioritized for full-scale library production. nih.gov
A key advantage of using azetidine scaffolds is the ability to generate significant skeletal diversity from a common intermediate. acs.org For example, a trisubstituted azetidine can be elaborated into three distinct molecular scaffolds through different reaction pathways, including those leading to spirocyclic and fused ring systems. acs.org This approach has been successfully used to perform a solid-phase synthesis of a nearly 2000-membered library of spirocyclic azetidines. nih.gov
The analysis of scaffold diversity within compound libraries is critical for understanding their potential in drug discovery. researchgate.net Metrics such as scaffold entropy can be used to quantify the diversity of a library, taking into account the frequency and distribution of different molecular frameworks. researchgate.net The use of azetidine-based building blocks contributes to the generation of libraries with high scaffold diversity, increasing the probability of identifying novel bioactive compounds. researchgate.net
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Azetidine-Methanone Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (3-Hydroxy-azetidin-1-yl)-methanone, providing detailed information about the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment.
The protons on the azetidine (B1206935) ring typically appear in specific regions of the spectrum. The methine proton attached to the hydroxyl-bearing carbon (CH-OH) is expected to have a chemical shift influenced by the electronegative oxygen atom. The methylene (B1212753) protons (CH₂) of the azetidine ring will exhibit distinct signals, often as multiplets due to spin-spin coupling with adjacent protons. The formyl proton (CHO) of the methanone (B1245722) group will appear significantly downfield due to the deshielding effect of the carbonyl group. The hydroxyl proton (OH) signal can vary in position and may be broadened due to hydrogen bonding and exchange with the solvent. ucl.ac.uk
Typical ¹H NMR Chemical Shift Ranges for Related Structures:
| Proton Type | Approximate Chemical Shift (ppm) |
| R-OH | 0.5 - 5.0 pdx.edu |
| R-NH₂ | 0.5 - 5.0 pdx.edu |
| R-CH₂-N | 2.2 - 2.9 |
| R₂CH-OH | 3.4 - 4.0 |
| R-CHO | 9.5 - 9.9 pdx.edu |
Note: These are general ranges and can be influenced by solvent and other structural features.
For comparison, in 3-hydroxyazetidine hydrochloride, the protons of the azetidine ring and the hydroxyl group show characteristic signals. chemicalbook.com Similarly, in 3-methoxy-azetidine, the methoxy (B1213986) group protons and the azetidine ring protons have defined chemical shifts. chemicalbook.com The N-H proton in azetidine itself also has a characteristic chemical shift. chemicalbook.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
The carbonyl carbon of the methanone group is typically found in the highly deshielded region of the spectrum (around 160-180 ppm). The carbon atom attached to the hydroxyl group (C-OH) will also be downfield, though to a lesser extent than the carbonyl carbon. The methylene carbons of the azetidine ring will have chemical shifts in the aliphatic region, influenced by their proximity to the nitrogen atom.
Typical ¹³C NMR Chemical Shift Ranges:
| Carbon Type | Approximate Chemical Shift (ppm) |
| R-C H₂-N | 40 - 60 |
| R₂C H-OH | 50 - 80 |
| R-C HO | 160 - 185 |
Note: These are general ranges and can be influenced by the specific molecular structure.
The ¹³C NMR spectrum of the parent azetidine shows the chemical shifts for the ring carbons, providing a baseline for understanding the shifts in its derivatives. chemicalbook.com
To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, advanced 2D NMR techniques are employed.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining the stereochemistry of the molecule, for instance, the relative orientation of the hydroxyl group with respect to the protons on the azetidine ring.
While solution-state NMR is most common, solid-state NMR (ssNMR) can be a powerful tool for characterizing the crystalline forms of this compound. Since the compound can exist in different polymorphic forms, ssNMR can distinguish between them by detecting differences in the local environment of the nuclei in the solid state. This is particularly important in pharmaceutical sciences where different polymorphs can have different physical properties. smolecule.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the molecular formula. rsc.orggovinfo.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation of the molecular ion of this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or carbon monoxide (CO) from the carbonyl group. Cleavage of the azetidine ring is also a probable fragmentation pathway, leading to characteristic daughter ions that can help in piecing together the structure of the original molecule. The study of fragmentation patterns in related azetidine-containing compounds can provide a basis for interpreting the spectrum of this compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Key characteristic absorption bands expected in the IR spectrum of this compound include:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org
C=O Stretch: A strong, sharp absorption band in the region of 1650-1750 cm⁻¹ is indicative of the carbonyl group of the methanone. The exact position can give clues about the electronic environment of the carbonyl group. libretexts.org
C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring typically appears in the region of 1000-1250 cm⁻¹.
C-H Stretch: Absorptions due to the stretching of C-H bonds in the azetidine ring will be observed in the region of 2850-3000 cm⁻¹. libretexts.org
The presence and position of these bands provide strong evidence for the key functional groups in the molecule, complementing the data obtained from NMR and mass spectrometry. nih.govacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about the presence of chromophores, which are functional groups or parts of a molecule that absorb light.
Currently, specific UV-Vis spectroscopic data for this compound is not available in the reviewed scientific literature. However, based on the structure of the molecule, which contains a carbonyl group (C=O) as part of the methanone functionality, it would be expected to exhibit a weak n → π* transition in the UV region, typically around 270-300 nm. The exact absorption maximum (λmax) and the molar absorptivity (ε) would be influenced by the solvent used for the analysis due to solvatochromic effects. Further experimental investigation is required to determine the precise UV-Vis absorption characteristics of this compound.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique for determining the empirical and molecular formula of a compound by quantifying the percentage of each element present. This data is crucial for confirming the identity and purity of a synthesized compound.
As of the latest literature review, specific experimental elemental analysis data for this compound has not been reported. However, the theoretical elemental composition can be calculated based on its molecular formula, C₄H₇NO₂.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 47.52 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 6.98 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 13.86 |
| Oxygen | O | 16.00 | 2 | 32.00 | 31.64 |
| Total | 101.106 | 100.00 |
Experimental determination of the elemental composition through techniques such as combustion analysis would be a critical step in the verification of any synthesized sample of this compound.
X-ray Diffraction Crystallography for Definitive Structural Assignment and Stereochemistry
X-ray diffraction crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, thereby offering definitive structural proof.
A search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray structure of this compound has not yet been reported. The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis.
For context, the crystal structure of a related but more complex molecule, (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, has been determined. nih.gov This analysis revealed detailed information about its molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov Similarly, a crystallographic study of another derivative, ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone, provided unequivocal evidence for its structural configuration. mdpi.com
Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable data, including:
The precise bond lengths and angles of the azetidine ring and the methanone group.
The conformation of the four-membered azetidine ring, which can exhibit a degree of puckering.
The stereochemistry at the C3 position of the azetidine ring, confirming the orientation of the hydroxyl group.
Details of any intermolecular hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, which would influence the crystal packing.
The acquisition of such crystallographic data is a crucial future step for the complete and unambiguous structural elucidation of this compound.
Computational and Theoretical Studies of 3 Hydroxy Azetidin 1 Yl Methanone Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the distribution of electrons and the energy landscape of a molecular system.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and energetics of heterocyclic compounds like (3-Hydroxy-azetidin-1-yl)-methanone. researchgate.netfrontiersin.org DFT calculations can be employed to determine various molecular properties, including optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.
For a molecule like this compound, DFT could be used to analyze how the hydroxyl and methanone (B1245722) substituents influence the electronic properties of the azetidine (B1206935) ring. Such studies on similar heterocyclic systems have shown that the nature and position of substituents significantly affect the ring's electronic characteristics. nih.gov
Table 1: Illustrative Data from DFT Calculations on a Heterocyclic Compound
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | C1: -0.25, N2: -0.45, O3: -0.60 | Provides insight into the partial charges on individual atoms. |
Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.
Prediction of Spectroscopic Parameters
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. These simulated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. jmchemsci.com
Similarly, by calculating the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is particularly useful for complex molecules where spectral interpretation can be challenging. Computational approaches have been developed that can accurately predict NMR chemical shifts for various heterocyclic compounds. researchgate.net For this compound, this would aid in the definitive assignment of protons and carbons in the azetidine ring and its substituents.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in a more complex environment and their interactions with other molecules. researchgate.net
Molecular Docking for Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is extensively used in drug discovery to understand how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein. rjptonline.orgresearchgate.net
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. nih.gov For azetidine derivatives, which are known to be present in various biologically active compounds, molecular docking can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. medwinpublishers.comnih.gov For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, a feature that can be crucial for binding to a protein's active site.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of atoms over time, offering insights into the conformational flexibility and stability of molecules and their complexes. nih.gov
For a molecule with a strained ring like this compound, MD simulations can reveal the accessible conformations of the ring and how they are influenced by the substituents and the surrounding environment. When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose and provide a more detailed understanding of the interactions over time. researchgate.netrsc.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability of the complex and the flexibility of different parts of the protein and ligand.
Structure-Reactivity Relationship Studies through Computational Methods
Computational methods are invaluable for establishing structure-reactivity relationships, which aim to understand how the chemical structure of a molecule influences its reactivity. By systematically modifying the structure of this compound in silico and calculating various electronic and steric parameters, it is possible to build models that predict the reactivity of new derivatives.
Virtual Screening and Computational Design Methodologies
The exploration of novel therapeutic agents often begins in the digital realm, with computational and theoretical studies paving the way for targeted synthesis and biological evaluation. For scaffolds such as this compound, virtual screening and computational design methodologies are indispensable tools for identifying promising lead compounds and optimizing their properties. These in silico techniques allow for the rapid assessment of large chemical libraries against specific biological targets, saving considerable time and resources compared to traditional high-throughput screening.
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods. Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. By comparing a library of molecules to a reference compound with known activity, it is possible to identify new molecules with similar properties that are also likely to be active. A common LBVS technique is similarity searching, which can be performed using 2D fingerprints or 3D shape-based methods.
Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the biological target, typically a protein, to identify potential binders. Molecular docking is the most prominent SBVS method, where computational algorithms predict the preferred orientation and binding affinity of a ligand to a target protein. This approach is particularly powerful when the crystal structure of the target is available, allowing for a detailed analysis of the interactions between the ligand and the active site residues.
Computational design methodologies further extend these concepts by not only identifying existing compounds but also by designing novel molecules with desired properties. This can involve techniques such as scaffold hopping, where the core structure of a known active molecule is replaced with a different, isofunctional scaffold to explore new chemical space and potentially improve properties like potency or ADME (absorption, distribution, metabolism, and excretion) profiles. Fragment-based drug design (FBDD) is another powerful computational design strategy where small molecular fragments that bind to the target are identified and then computationally grown or linked together to create a more potent lead compound.
For a scaffold like this compound, these computational approaches are highly relevant. The azetidine ring is a desirable feature in medicinal chemistry due to its ability to introduce three-dimensionality and improve physicochemical properties. nih.gov Virtual screening campaigns could be employed to explore libraries of compounds containing this scaffold against a variety of biological targets. For instance, in the context of neurological disorders, derivatives of azetidine-1-carboxamide (B3145031) have been investigated. nih.gov Molecular docking studies could elucidate the binding modes of these compounds within the target's active site, guiding the design of more potent and selective inhibitors.
A hypothetical virtual screening workflow for identifying novel inhibitors based on the this compound scaffold could involve the following steps:
Target Selection and Preparation: A biologically relevant protein target is chosen, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.
Library Preparation: A large library of chemical compounds, which could be commercially available or synthetically feasible, is prepared. For this specific case, a library enriched with azetidine-containing molecules could be prioritized.
Docking and Scoring: The compound library is docked into the prepared protein target using software like AutoDock or Schrödinger's Glide. nih.govsamipubco.com Each compound is assigned a score based on its predicted binding affinity.
Hit Selection and Filtering: Compounds with the best docking scores are selected as initial "hits." These hits are then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADME properties, and visual inspection of their binding poses. nih.gov
Scaffold Hopping and Lead Optimization: For promising hits, scaffold hopping algorithms can be used to identify alternative core structures that maintain key binding interactions while offering opportunities for intellectual property and improved pharmacological profiles. nih.govmdpi.com
The following table illustrates a hypothetical outcome of a virtual screening campaign targeting a generic kinase, with binding energies representing the predicted affinity of the compounds to the target.
| Compound ID | Scaffold | Predicted Binding Energy (kcal/mol) | Key Interactions |
| AZN-001 | This compound | -8.5 | Hydrogen bond with catalytic lysine |
| AZN-002 | 3-Phenyl-azetidin-1-yl-methanone | -8.2 | Pi-stacking with phenylalanine in the active site |
| AZN-003 | 3-(4-Chlorophenyl)-azetidin-1-yl-methanone | -9.1 | Halogen bond with backbone carbonyl |
| AZN-004 | 3-Hydroxy-3-methyl-azetidin-1-yl-methanone | -7.9 | Steric clash with gatekeeper residue |
This is a hypothetical data table for illustrative purposes.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of the azetidine derivatives with their biological activities. nih.govjmpas.com These models can then be used to predict the activity of newly designed compounds, further streamlining the drug discovery process.
Q & A
Q. What are the recommended synthetic methodologies for (3-Hydroxy-azetidin-1-yl)-methanone and its derivatives?
The synthesis typically involves multi-step reactions with precise control over conditions such as temperature, solvent selection, and reaction time. For example, coupling azetidine derivatives with carbonyl-containing precursors under anhydrous conditions can yield the target compound. Key steps include protection of the hydroxyl group during acylation to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How can the structural integrity of this compound be confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the presence of the hydroxyazetidine moiety and methanone group. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and hydroxyl (-OH) stretches. X-ray crystallography, using software like SHELXL, provides unambiguous 3D structural data .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is sensitive to moisture due to the hydroxyl group, requiring storage in anhydrous environments. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) should be conducted using HPLC to monitor degradation. Empirical data from accelerated stability testing can predict shelf-life under standard conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Use orthogonal techniques:
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.
- Dynamic Light Scattering (DLS) to detect aggregation in solution. Cross-referencing with computational predictions (DFT for NMR chemical shifts) can validate assignments .
Q. What computational strategies optimize the prediction of biological activity for derivatives?
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyazetidine group.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the methanone) with activity data.
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical interactions. Experimental validation via SPR (surface plasmon resonance) confirms computational findings .
Q. How does stereochemistry at the azetidine ring influence reactivity and bioactivity?
The 3-hydroxy group’s spatial orientation affects hydrogen-bonding capacity and steric interactions. For example:
- Cis vs. trans configurations alter binding to enzymes like proteases.
- Enantioselective synthesis (e.g., chiral catalysts) can isolate active stereoisomers.
- Pharmacophore mapping identifies optimal stereochemistry for target engagement. Comparative studies using diastereomeric pairs and in vitro assays (IC₅₀ measurements) quantify stereochemical impact .
Methodological Considerations
Q. What strategies improve yield in multi-step syntheses of derivatives?
- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity in nucleophilic substitution).
- Microwave-Assisted Synthesis : Reduces reaction time for azetidine ring formation.
- In Situ Monitoring : ReactIR tracks intermediate formation to prevent byproducts. Yield improvements from 40% to >70% have been reported using these approaches .
Q. How to address low reproducibility in biological assays involving this compound?
- Standardize Assay Conditions : Control DMSO concentration (<0.1% to avoid cytotoxicity).
- Use Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
- Triplicate Measurements : Minimize variability in cell-based assays. Data normalization to housekeeping genes (e.g., GAPDH) enhances reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
